N'-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide
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Description
“Tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate” is a complex organic compound. It is related to the class of compounds known as azabicyclo nonanes . The compound has a molecular weight of 240.35 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reduction of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ones with sodium tetrahydridoborate gave the corresponding alcohols as mixtures of α- and β-epimers at a ratio of 2:3 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic ring system and several functional groups. The InChI code for this compound is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-9-5-4-6-10(11)8-14-7-9/h9-11,14H,4-8H2,1-3H3, (H,15,16) .Chemical Reactions Analysis
The compound can undergo several reactions. For example, the resulting alcohols from the reduction process mentioned above reacted with acetyl chloride and methanesulfonyl chloride at the hydroxy group to form O-acetyl and O-methylsulfonyl derivatives . Reactions of the latter with potassium iodide and sodium azide afforded 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 240.35 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and others .
Properties
IUPAC Name |
tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-20(2,3)25-19(24)22-21-18-16-10-7-11-17(18)14-23(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSAFBUNETYHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1C2CCCC1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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